2-Fluoro-4-methyl-5-nitrobenzoic acid
Overview
Description
2-Fluoro-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring
Mechanism of Action
Target of Action
Nitrobenzoic acid derivatives are known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
The mode of action of 2-Fluoro-4-methyl-5-nitrobenzoic acid involves its interaction with its targets, leading to changes in their function. The compound is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile . This interaction can lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
Nitrobenzoic acid derivatives are known to influence various biochemical pathways, including those involved in cell signaling and metabolism .
Result of Action
The compound’s interactions with its targets can lead to changes in cellular function, potentially influencing cell signaling, metabolism, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid typically involves several steps:
Nitration: The introduction of the nitro group (-NO2) into the benzene ring can be achieved through nitration. This process involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The introduction of the fluorine atom can be carried out using nucleophilic fluorination. This involves the reaction of a suitable precursor, such as a halogenated benzoic acid derivative, with a fluorinating agent like potassium fluoride.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring is treated with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Fluoro-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromic acid.
Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, potassium fluoride for fluorination, and sulfuric acid for nitration. Major products formed from these reactions include amino derivatives, substituted benzoic acids, and carboxylated compounds.
Scientific Research Applications
2-Fluoro-4-methyl-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Fluoro-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Fluoro-5-nitrobenzoic acid: Lacks the methyl group, which can result in different reactivity and applications.
4-Fluoro-2-methyl-5-nitrobenzoic acid: Has a different substitution pattern, which can affect its chemical properties and uses.
2-Chloro-4-methyl-5-nitrobenzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for targeted applications in research and industry.
Biological Activity
2-Fluoro-4-methyl-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆FNO₄. The structural features include:
- A fluorine atom at the ortho position relative to the carboxylic acid group.
- A methyl group at the para position.
- A nitro group at the meta position.
These functional groups contribute to the compound's reactivity and biological properties.
Target Interactions
This compound interacts with various enzymes and receptors, influencing their activity. It is known to participate in:
- Enzyme inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.
- Redox reactions : The nitro group can undergo reduction, leading to reactive intermediates that may modify proteins and nucleic acids.
Mode of Action
The compound's mode of action involves:
- Chemical Reactions : It can react with aldehydes, isonitriles, and primary amines, facilitating various biochemical reactions.
- Influencing Cellular Processes : By modulating kinase and phosphatase activities, it can impact cell signaling pathways critical for various cellular responses.
Biochemical Pathways
This compound plays a role in several biochemical pathways:
- Cell Signaling : The compound influences pathways involved in cell growth and differentiation through its interactions with signaling molecules.
- Metabolism : It is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups, facilitating excretion and altering its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating selective toxicity towards certain types of cancer cells while sparing normal cells .
Case Studies
- Anticancer Activity Evaluation
- Enzyme Inhibition Studies
Research Applications
This compound has several applications in scientific research:
- Synthesis Intermediate : It serves as a building block for synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.
- Biochemical Probes : Its ability to interact with various biological targets makes it useful in biochemical assays for studying enzyme activities and cellular processes.
Comparative Analysis
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₈H₆FNO₄ | Contains fluorine, methyl, and nitro groups |
2-Fluoro-5-nitrobenzoic acid | C₇H₄FNO₃ | Lacks methyl group; different reactivity |
3-Fluoro-4-methyl-5-nitrobenzoic acid | C₈H₆FNO₄ | Different position of fluorine; potential for varied activity |
The unique arrangement of functional groups in this compound allows for distinct electronic properties compared to its analogs, enhancing its utility in synthesis and potential therapeutic applications.
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAWHHHAAFFKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619589 | |
Record name | 2-Fluoro-4-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753924-40-2 | |
Record name | 2-Fluoro-4-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methyl-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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